[(3-Bromo-5-fluorophenyl)methyl](ethyl)amine
Overview
Description
(3-Bromo-5-fluorophenyl)methylamine is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is further substituted with a methyl and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)methylamine typically involves multiple steps:
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Bromination and Fluorination: : The starting material, benzene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position. Fluorination is then carried out using a fluorinating agent like Selectfluor to introduce the fluorine atom at the para position relative to the bromine.
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Methylation: : The brominated and fluorinated benzene derivative is then subjected to a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst to introduce the methyl group.
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Amination: : The final step involves the introduction of the ethylamine group through a nucleophilic substitution reaction. This can be achieved by reacting the methylated intermediate with ethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of (3-Bromo-5-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (3-Bromo-5-fluorophenyl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
(3-Bromo-5-fluorophenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with various biological targets, making it useful in the design of new drugs.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and cancers. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, (3-Bromo-5-fluorophenyl)methylamine is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which (3-Bromo-5-fluorophenyl)methylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate signaling pathways by either activating or inhibiting the function of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-fluorophenyl)methylamine
- (3-Bromo-5-chlorophenyl)methylamine
- (3-Bromo-5-methylphenyl)methylamine
Uniqueness
(3-Bromo-5-fluorophenyl)methylamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds. The presence of both bromine and fluorine enhances its reactivity and potential for forming diverse chemical derivatives.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHOLOHDQNHPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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